2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound. It is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-chloro-2-methylphenylboronic acid with pinacol in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.
Oxidation: The compound can be oxidized to form phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols and quinones.
Reduction: Alcohols and hydrocarbons.
Scientific Research Applications
2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in:
Chemistry: As a reagent in Suzuki-Miyaura coupling for synthesizing complex organic molecules.
Biology: In the synthesis of biologically active compounds and pharmaceuticals.
Medicine: For the development of new drugs and therapeutic agents.
Industry: In the production of polymers, agrochemicals, and electronic materials.
Mechanism of Action
The compound acts as a boron source in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boron atom to the palladium catalyst. This process forms a new carbon-carbon bond, which is crucial in the synthesis of various organic compounds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling.
4-(Benzyloxy)-3-chlorophenylboronic Acid: A structurally similar compound with similar reactivity.
2-Methylphenylboronic Acid: Shares the methyl group and boronic acid functionality.
Uniqueness
2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of benzyloxy, chloro, and methyl substituents, which provide specific reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C20H24BClO3 |
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Molecular Weight |
358.7 g/mol |
IUPAC Name |
2-(3-chloro-2-methyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BClO3/c1-14-16(21-24-19(2,3)20(4,5)25-21)11-12-17(18(14)22)23-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 |
InChI Key |
DIERQUVXTRVIPB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)Cl)C |
Origin of Product |
United States |
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